

Spectroscopic Characterization of 3-Acetoxy-2,2-dimethylbutyryl Chloride: A Technical Guide

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Compound of Interest

Compound Name:	3-Acetoxy-2,2-dimethylbutyryl chloride
CAS No.:	859082-28-3
Cat. No.:	B564185

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **3-Acetoxy-2,2-dimethylbutyryl chloride** (CAS No. 859082-28-3). As a key intermediate in various synthetic pathways, a thorough understanding of its structural features through modern analytical techniques is paramount for researchers and drug development professionals. This document presents a detailed interpretation of predicted Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy data. The causality behind spectral features is explained, providing a self-validating framework for the identification and characterization of this compound. All data is presented with in-depth analysis and supported by authoritative references to fundamental spectroscopic principles.

Introduction to 3-Acetoxy-2,2-dimethylbutyryl Chloride

3-Acetoxy-2,2-dimethylbutyryl chloride is a bifunctional organic molecule featuring both an acid chloride and an acetate ester. Its structure, presented in Figure 1, suggests a versatile

reactivity profile, making it a valuable building block in organic synthesis. The presence of a sterically hindered quaternary carbon center adjacent to the acid chloride moiety influences its chemical behavior and provides distinct signatures in its spectroscopic analysis.

Figure 1: Chemical Structure of **3-Acetoxy-2,2-dimethylbutyryl Chloride**

Caption: Structure of **3-Acetoxy-2,2-dimethylbutyryl Chloride**.

Accurate characterization of such molecules is critical for ensuring reaction success, purity of products, and for regulatory submissions in drug development. This guide will leverage predicted spectroscopic data to provide a baseline for the analytical characterization of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Predicted Mass Spectrum

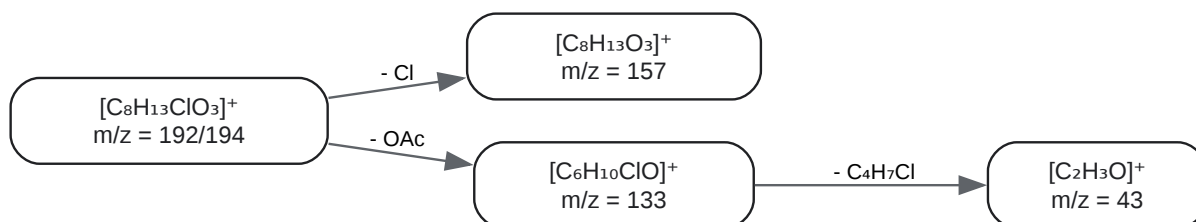
The predicted electron ionization (EI) mass spectrum of **3-Acetoxy-2,2-dimethylbutyryl chloride** would be expected to show a molecular ion peak ($[M]^+$) and several characteristic fragment ions. The molecular weight of this compound is 192.64 g/mol. Due to the presence of chlorine, the molecular ion peak should exhibit a characteristic isotopic pattern, with the $[M+2]^+$ peak having an intensity of approximately one-third that of the $[M]^+$ peak, corresponding to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.

Table 1: Predicted Key Fragments in the Mass Spectrum of **3-Acetoxy-2,2-dimethylbutyryl Chloride**

m/z	Proposed Fragment Ion	Formula
192/194	$[M]^+$	$[C_8H_{13}ClO_3]^+$
157	$[M - Cl]^+$	$[C_8H_{13}O_3]^+$
133	$[M - OAc]^+$	$[C_6H_{10}ClO]^+$
115	$[M - COCl - CH_3]^+$	$[C_6H_{10}O_2]^+$
83	$[C_4H_5O_2]^+$	$[CH_3COOCH(CH_3)]^+$
57	$[C(CH_3)_2CH_2]^+$	$[C_4H_9]^+$
43	$[CH_3CO]^+$	$[C_2H_3O]^+$

Fragmentation Pathway

The fragmentation of **3-Acetoxy-2,2-dimethylbutyryl chloride** under EI conditions is expected to proceed through several key pathways, as illustrated in the diagram below. The initial loss of a chlorine radical is a common fragmentation for acid chlorides. Another prominent fragmentation pathway involves the loss of the acetoxy group.



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Caption: Predicted major fragmentation pathways for **3-Acetoxy-2,2-dimethylbutyryl Chloride** in EI-MS.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of **3-Acetoxy-2,2-dimethylbutyryl chloride** is predicted to be dominated by strong absorptions corresponding to the carbonyl groups of the acid chloride and the ester.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
~1810	Strong	Acid Chloride (C=O)	Stretch
~1740	Strong	Ester (C=O)	Stretch
~1230	Strong	Ester (C-O)	Stretch
2950-2850	Medium	C-H (Alkyl)	Stretch
1470-1450	Medium	C-H (Alkyl)	Bend
~700	Strong	C-Cl	Stretch

The high frequency of the acid chloride carbonyl stretch (~1810 cm⁻¹) is a result of the electron-withdrawing inductive effect of the chlorine atom. The ester carbonyl stretch appears at a lower frequency (~1740 cm⁻¹). The C-O stretch of the ester and the C-Cl stretch are also expected to be prominent features in the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the connectivity and chemical environment of its atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of **3-Acetoxy-2,2-dimethylbutyryl chloride** is expected to show four distinct signals corresponding to the four different types of protons in the molecule.

Table 3: Predicted ^1H NMR Chemical Shifts and Multiplicities

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	~5.0	Quartet	1H	-CH(OAc)-
b	~2.1	Singlet	3H	-OCOCH ₃
c	~1.3	Doublet	3H	-CH(CH ₃)-
d	~1.1	Singlet	6H	-C(CH ₃) ₂ -

The proton on the carbon bearing the acetoxy group (-CH(OAc)-) is expected to be the most deshielded due to the electron-withdrawing effect of the oxygen atom, appearing as a quartet due to coupling with the adjacent methyl protons. The singlet at ~2.1 ppm is characteristic of the acetyl methyl group. The doublet at ~1.3 ppm corresponds to the methyl group coupled to the methine proton. The two equivalent methyl groups on the quaternary carbon are expected to appear as a singlet at ~1.1 ppm.

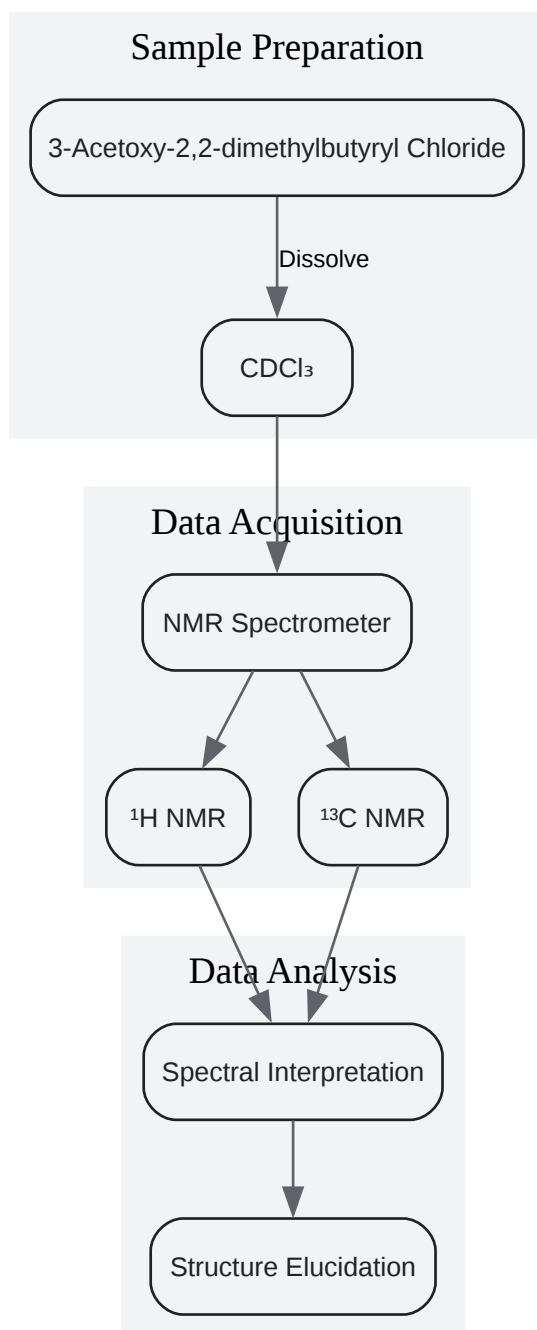
Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Table 4: Predicted ^{13}C NMR Chemical Shifts

Chemical Shift (δ , ppm)	Assignment
~175	Acid Chloride Carbonyl (C=O)
~170	Ester Carbonyl (C=O)
~75	-CH(OAc)-
~50	Quaternary Carbon (-C(CH ₃) ₂ -)
~21	Acetyl Methyl (-OCOCH ₃)
~25	Gem-dimethyl (-C(CH ₃) ₂)
~15	Methine Methyl (-CH(CH ₃)-)

The carbonyl carbons of the acid chloride and ester are the most deshielded, appearing at the downfield end of the spectrum. The carbon attached to the acetoxy group appears around 75 ppm. The quaternary carbon and the various methyl carbons are expected in the upfield region of the spectrum.



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Caption: General workflow for NMR analysis.

Summary and Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for **3-Acetoxy-2,2-dimethylbutyryl chloride**. The analysis of the predicted MS, IR, and NMR

spectra provides a comprehensive and self-consistent structural characterization of the molecule. The key spectroscopic features include a molecular ion peak at m/z 192/194 in the mass spectrum, strong carbonyl absorptions at $\sim 1810\text{ cm}^{-1}$ and $\sim 1740\text{ cm}^{-1}$ in the IR spectrum, and a characteristic set of signals in the ^1H and ^{13}C NMR spectra. This guide serves as a valuable resource for the identification and characterization of this important synthetic intermediate.

References

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